1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a sulfanyl group
Preparation Methods
The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps, including the formation of the piperidine ring, the oxadiazole ring, and the sulfanyl linkage. The synthetic route may involve the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfanyl Linkage Formation:
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the oxadiazole ring can engage in hydrogen bonding and π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can be compared with similar compounds such as:
1-(3,5-dimethylpiperidin-1-yl)cycloheptyl]methanamine: This compound features a similar piperidine ring but lacks the oxadiazole and sulfanyl groups, making it less versatile in terms of reactivity and applications.
1-[4-(3,5-dimethylpiperidin-1-yl)phenyl]ethan-1-amine:
The unique combination of the piperidine, oxadiazole, and sulfanyl groups in this compound makes it a valuable compound for various scientific research applications.
Biological Activity
The compound 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (often referred to as Compound A ) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Compound A has the following molecular formula:
- Molecular Formula : C16H23N3OS
- Molecular Weight : 305.44 g/mol
The structural characteristics include a piperidine ring and an oxadiazole moiety, which are significant for its biological interactions.
The biological activity of Compound A is primarily attributed to its interaction with various biological targets:
- Dopamine Transporter Inhibition : Similar compounds have been identified as dopamine transporter (DAT) inhibitors, which can influence neurotransmitter levels in the brain. This mechanism has implications for treating disorders such as depression and addiction .
- Thymidine Phosphorylase Inhibition : The oxadiazole component is known for its ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in cancer progression. Inhibition of TP can lead to reduced tumor growth and angiogenesis .
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of Compound A.
- Study on DAT Inhibition : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of piperidine have varying affinities for DAT, with some showing K(i) values in the low nanomolar range. This suggests that modifications can enhance potency against cocaine addiction .
- Anticancer Research : Research focusing on 1,3,4-oxadiazole derivatives indicated their potential as TP inhibitors in various cancer cell lines. These studies demonstrated that such compounds could significantly reduce cell viability and induce apoptosis in cancer cells .
- Oxidative Stress Studies : Investigations into the antioxidant properties of similar piperidine derivatives revealed their ability to scavenge free radicals effectively, thus providing a protective effect against oxidative damage in cellular models .
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-4-6-15(7-5-12)17-19-20-18(23-17)24-11-16(22)21-9-13(2)8-14(3)10-21/h4-7,13-14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGBACDAFQVZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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